4-Isopropyl-pyridine 1-oxide

Catalog No.
S3319707
CAS No.
22581-87-9
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-pyridine 1-oxide

CAS Number

22581-87-9

Product Name

4-Isopropyl-pyridine 1-oxide

IUPAC Name

1-oxido-4-propan-2-ylpyridin-1-ium

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3

InChI Key

WHHSRRQBFPSMIO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=[N+](C=C1)[O-]

Canonical SMILES

CC(C)C1=CC=[N+](C=C1)[O-]

4-Isopropyl-pyridine 1-oxide is a heterocyclic compound characterized by the molecular formula C8H11NO. It features a pyridine ring substituted at the 4-position with an isopropyl group and contains an N-oxide functional group. This compound is a derivative of pyridine, which is known for its aromatic properties and is widely used in organic synthesis. The presence of the N-oxide group significantly alters its chemical behavior, making it less basic than pyridine itself due to the electron-withdrawing nature of the nitrogen-oxygen bond .

Currently, there is no scientific research readily available on the specific mechanism of action of 4-IPO.

  • Moderate to high toxicity: Pyridine N-oxides can be harmful upon ingestion, inhalation, or skin contact.
  • Moderate flammability: Organic liquids like 4-IPO are generally flammable and should be handled with appropriate precautions.
Typical of pyridine N-oxides, including:

  • Deoxygenation: The N-oxide can be reduced to yield the corresponding pyridine derivative. This can be achieved using reagents such as phosphorus oxychloride or aluminum iodide, which cleave the N-O bond .
  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring, often facilitated by the electron-withdrawing N-oxide group .
  • Coordination Chemistry: As a ligand, 4-isopropyl-pyridine 1-oxide can form complexes with transition metals, influencing their reactivity and stability .

Research indicates that pyridine N-oxides, including 4-isopropyl-pyridine 1-oxide, exhibit various biological activities. These compounds have been studied for their potential as:

    The biological implications of this compound are still being explored, particularly in pharmacology and medicinal chemistry.

    The synthesis of 4-isopropyl-pyridine 1-oxide can be achieved through several methods:

    • Oxidation of Pyridine Derivatives: The compound can be synthesized by oxidizing 4-isopropylpyridine using peracids such as peracetic acid or perbenzoic acid .
    • Modified Dakin Reaction: Utilizing urea-hydrogen peroxide complexes can also yield pyridine N-oxides from their corresponding pyridines.
    • Catalytic Methods: Recent advancements include using catalysts like methylrhenium trioxide to facilitate oxidation under milder conditions .

    4-Isopropyl-pyridine 1-oxide finds applications across various fields:

    • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
    • Coordination Chemistry: Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.
    • Research Tool: Used in studies related to reaction mechanisms involving nitrogen-containing heterocycles.

    Interaction studies involving 4-isopropyl-pyridine 1-oxide focus on its behavior as a ligand in coordination complexes. Research has shown that these complexes exhibit unique properties that can influence catalytic activity and selectivity in various reactions. Additionally, studies have explored its interactions with nucleophiles and electrophiles, revealing insights into its reactivity patterns compared to other pyridine derivatives .

    Several compounds share structural similarities with 4-isopropyl-pyridine 1-oxide, each exhibiting unique properties:

    Compound NameStructure CharacteristicsNotable Properties
    Pyridine-N-OxideC5H5NOUsed as an oxidizing agent; less basic than pyridine
    2-Methylpyridine-N-OxideC6H7NOExhibits different reactivity patterns; used in agrochemical synthesis
    Nicotinic Acid N-OxideC6H6N2OPrecursor for pharmaceuticals; exhibits anti-inflammatory properties
    3-Picoline-N-OxideC6H7NOUsed in organic synthesis; less studied biologically

    Each of these compounds shares a common pyridine backbone but differs significantly in terms of substituents and resultant chemical behavior. The unique isopropyl substitution on the nitrogen oxide distinguishes 4-isopropyl-pyridine 1-oxide from its analogs, affecting both its physical properties and reactivity.

    XLogP3

    1

    Other CAS

    22581-87-9

    Wikipedia

    4-Isopropyl-pyridine 1-oxide

    Dates

    Last modified: 08-19-2023

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